
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The pyridine ring is attached to the diazepane ring through a carbonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a pyridyl amine with an aromatic aldehyde . Pyridine derivatives can be synthesized from various cyclic or acyclic precursors . The pyrrolidine ring, a five-membered ring with one nitrogen atom, is often used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a diazepane ring. The pyridine ring contributes to the planarity of the molecule, while the diazepane ring, due to its non-planarity, increases the three-dimensional coverage of the molecule . The presence of the carbonyl group also contributes to the polarity of the molecule .Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. They can undergo oxidation-reduction processes and can react with electrophiles to generate functionalized pyridines . The pyrrolidine ring can also be functionalized to generate a variety of biologically active compounds .Propriétés
IUPAC Name |
1,4-diazepan-1-yl(pyridin-4-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14;;/h2-3,5-6,12H,1,4,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRWVHUASOAKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
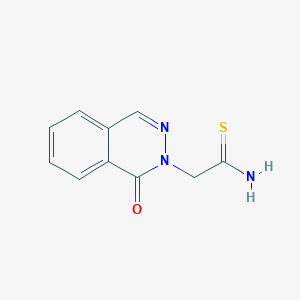
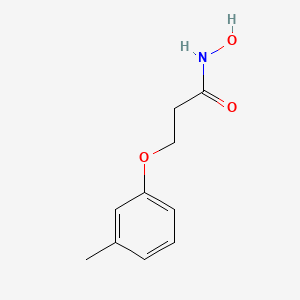
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)


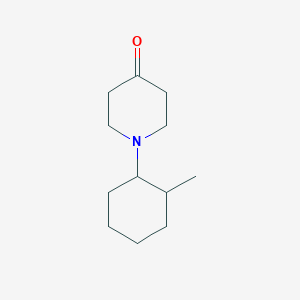
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
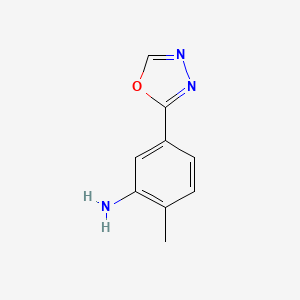

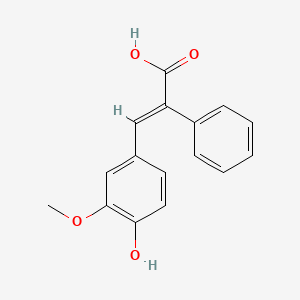

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)